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Compound of Interest

Compound Name: 5-Bromo-4-chloro-1H-indazole

Cat. No.: B1520531 Get Quote

5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4) is a halogenated heterocyclic

compound that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its

structural core, the indazole ring system, is recognized as a "privileged scaffold." This

designation is reserved for molecular frameworks that can bind to multiple, diverse biological

targets.[3][4] Indazole and its derivatives are particularly prominent in the development of

protein kinase inhibitors, a cornerstone of targeted cancer therapy, due to their ability to mimic

the adenine region of ATP and interact with the enzyme's hinge region.[4][5][6]

The specific substitution pattern of 5-Bromo-4-chloro-1H-indazole—a bromine atom at the 5-

position and a chlorine atom at the 4-position—provides researchers with a unique and

powerful tool. The bromine atom serves as a versatile synthetic handle for introducing

molecular diversity through metal-catalyzed cross-coupling reactions, while the electron-

withdrawing chlorine atom modulates the electronic properties of the ring system, influencing

binding affinities and metabolic stability. This guide offers a Senior Application Scientist's

perspective on the core properties, reactivity, and strategic application of this compound in drug

discovery workflows.

Core Physicochemical and Spectroscopic
Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental

to its application in synthesis and screening. The key characteristics of 5-Bromo-4-chloro-1H-
indazole are summarized below.
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Property Value Source

CAS Number 1082041-90-4 [1][2]

Molecular Formula C₇H₄BrClN₂ [2]

Molecular Weight 231.48 g/mol [2]

Physical Form Solid [1]

Boiling Point
374.7 °C at 760 mmHg

(Predicted)
[7]

Density 1.878 g/cm³ (Predicted) [7]

Flash Point 180.4 °C (Predicted) [7]

Spectroscopic Signature: ¹H NMR
The predicted ¹H NMR spectrum provides a clear fingerprint for structural confirmation.

¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d,

1H).[7]

δ 13.60 (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the

indazole ring.

δ 8.15 (singlet, 1H): Corresponds to the proton at the C3 position.

δ 7.62 & 7.52 (doublets, 1H each): These signals represent the two coupled aromatic

protons on the benzene portion of the indazole ring.

Synthesis and Chemical Reactivity: A Platform for
Innovation
The utility of 5-Bromo-4-chloro-1H-indazole lies in its predictable reactivity, which allows for

its strategic incorporation into more complex molecules.

Synthetic Strategy Overview
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While multiple synthetic routes to substituted indazoles exist, a common and effective approach

involves the diazotization and subsequent cyclization of a substituted 2-methylaniline

derivative.[3] A plausible pathway for 5-Bromo-4-chloro-1H-indazole is outlined below. The

choice of this pathway is guided by the commercial availability of starting materials and the

reliability of the reaction sequence.

2-Chloro-6-methylaniline 4-Bromo-2-chloro-6-methylaniline
Bromination

(e.g., NBS in Acetonitrile) 5-Bromo-4-chloro-1H-indazole
Diazotization & Cyclization

(e.g., NaNO₂, HCl)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 5-Bromo-4-chloro-1H-indazole.

Causality Behind Experimental Choices:

Bromination: The synthesis begins with a regioselective bromination of 2-chloro-6-

methylaniline. N-Bromosuccinimide (NBS) is a preferred reagent for this step as it is a

reliable source of electrophilic bromine that allows for controlled monobromination, typically

para to the activating amino group.

Diazotization and Cyclization: The resulting aniline is converted to a diazonium salt using

sodium nitrite in an acidic medium. This intermediate is unstable and cyclizes in situ, driven

by the proximity of the methyl group, to form the stable indazole ring system. This classic

approach is widely used for indazole synthesis due to its efficiency and scalability.[8]

Core Reactivity: The C5-Bromine Handle
The most significant feature from a medicinal chemistry perspective is the bromine atom at the

C5 position. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions,

enabling the construction of C-C, C-N, and C-O bonds. This allows for the systematic

exploration of the structure-activity relationship (SAR) by introducing a wide array of

substituents at this position.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Application in Drug Discovery: A Privileged Scaffold
in Action
The indazole core is a validated pharmacophore in numerous FDA-approved drugs, particularly

kinase inhibitors like Pazopanib and Axitinib.[3][6][9] 5-Bromo-4-chloro-1H-indazole serves as

a critical starting material for the discovery of new chemical entities in this class.

Workflow in a Kinase Inhibitor Program
The journey from a building block to a clinical candidate is a multi-step process. 5-Bromo-4-
chloro-1H-indazole enters this workflow at the crucial "Hit-to-Lead" and "Lead Optimization"

stages.

Library Synthesis

Screening & Optimization

5-Bromo-4-chloro-1H-indazole
(Core Scaffold)

Parallel Synthesis
(e.g., Suzuki Coupling)

Diversity Elements
(Boronic Acids, Amines, etc.)
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(Biochemical Assays) SAR Analysis Lead Optimization

(ADME, PK, Potency) Preclinical Candidate
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Caption: Role of 5-Bromo-4-chloro-1H-indazole in a drug discovery workflow.

This workflow highlights how the core scaffold is systematically modified. The bromine atom is

leveraged to create a library of analogs, each with a different substituent at the 5-position.[10]

This library is then screened against a panel of kinases to identify compounds with the desired

potency and selectivity. The resulting SAR data guides further optimization of the lead

compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://www.benchchem.com/product/b1520531?utm_src=pdf-body
https://www.benchchem.com/product/b1520531?utm_src=pdf-body
https://www.benchchem.com/product/b1520531?utm_src=pdf-body
https://www.benchchem.com/product/b1520531?utm_src=pdf-body-img
https://www.benchchem.com/product/b1520531?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a typical, self-validating procedure for coupling an aryl boronic acid to

the 5-position of the indazole core.

Objective: To synthesize 5-Aryl-4-chloro-1H-indazole.

Methodology:

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 5-Bromo-4-chloro-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2

eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

Causality: An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃

is a common and effective inorganic base for activating the boronic acid in the catalytic

cycle.

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), typically at 2-5 mol %.

Causality: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its

high efficiency and tolerance of various functional groups.[10]

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g.,

4:1 ratio).

Causality: The solvent system must be able to dissolve both the organic starting materials

and the inorganic base. Water is crucial for the transmetalation step of the catalytic cycle.

Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute

with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous
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sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by comparing the LC-MS and ¹H

NMR data of the purified product against the expected values for the desired 5-aryl-4-

chloro-1H-indazole.

Safety and Handling
As a laboratory chemical, 5-Bromo-4-chloro-1H-indazole must be handled with appropriate

precautions.

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Measures: Use in a well-ventilated area (fume hood). Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and direct contact with skin and eyes.[1]

Conclusion
5-Bromo-4-chloro-1H-indazole is far more than a simple chemical intermediate; it is a

strategically designed tool for modern drug discovery. Its indazole core provides a biologically

relevant scaffold, while its specific halogenation pattern offers a gateway to extensive chemical

diversification. The C5-bromo group, in particular, enables researchers to readily access vast

chemical space through robust and well-understood cross-coupling methodologies. A thorough

understanding of its properties, reactivity, and synthetic context empowers scientists to

leverage this molecule to its full potential in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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